![molecular formula C16H8N2O4 B11751445 1',2'-dihydro-1H,3H,3'H-[2,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B11751445.png)
1',2'-dihydro-1H,3H,3'H-[2,4'-biisoindole]-1,1',3,3'-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure composed of at least one atom other than carbon. The specific structure of 1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone includes two fused isoindole rings, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of 1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. This reaction typically requires a catalyst and is carried out in an organic solvent such as toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include halogens, alkyl halides, and organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone can be compared with other similar compounds, such as indoles and isoindoles. While these compounds share some structural similarities, 1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone is unique due to its fused ring structure and specific functional groups. This uniqueness contributes to its distinct chemical and biological properties.
Similar compounds include:
- Indole
- Isoindole
- Quinoline
- Isoquinoline
These compounds are also widely studied for their various applications in chemistry, biology, and medicine. the specific properties and applications of 1’,2’-dihydro-1H,3H,3’H-[2,4’-biisoindole]-1,1’,3,3’-tetrone set it apart from these related molecules.
Properties
Molecular Formula |
C16H8N2O4 |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-4-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H8N2O4/c19-13-10-6-3-7-11(12(10)14(20)17-13)18-15(21)8-4-1-2-5-9(8)16(18)22/h1-7H,(H,17,19,20) |
InChI Key |
BUYBVDSIWQRTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC4=C3C(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751366.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751372.png)
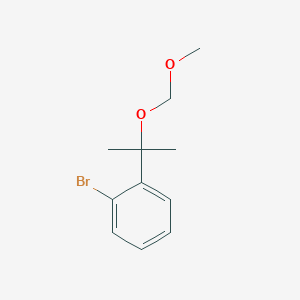
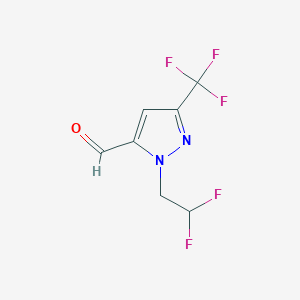
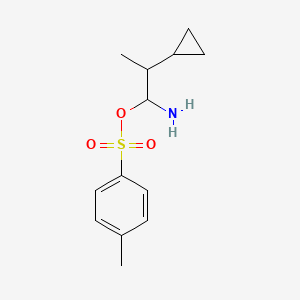
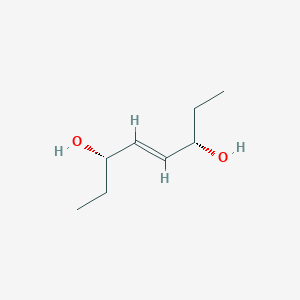
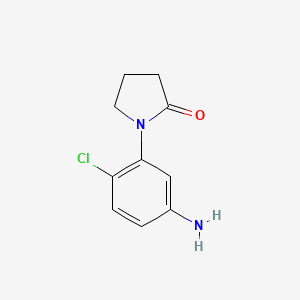
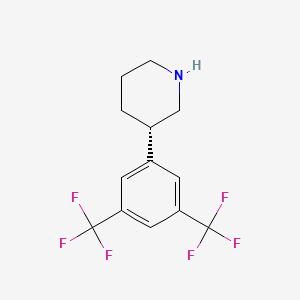
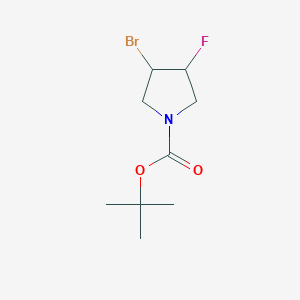
![(1S,3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,5aH,6H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B11751427.png)
![2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11751429.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751437.png)
![[(1S)-hexahydro-1H-pyrrolizin-1-yl]methanol](/img/structure/B11751439.png)
![[3-(Difluoromethyl)pyridin-2-yl]methanamine](/img/structure/B11751443.png)
